3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid

lipophilicity membrane permeability drug-likeness

3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid (CAS 919601-54-0) is a synthetic difluorinated derivative of 2-hydroxy-3-phenylprop-2-enoic acid (enol-phenylpyruvic acid), a known human metabolite. The compound belongs to the class of alpha,beta-unsaturated monocarboxylic acids and features a 3,5-difluorophenyl substituent at the 3-position and a hydroxy group at the 2-position of the propenoic acid backbone.

Molecular Formula C9H6F2O3
Molecular Weight 200.14 g/mol
CAS No. 919601-54-0
Cat. No. B12633027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid
CAS919601-54-0
Molecular FormulaC9H6F2O3
Molecular Weight200.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C=C(C(=O)O)O
InChIInChI=1S/C9H6F2O3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-4,12H,(H,13,14)
InChIKeyJCKSRLIPDBJQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid (CAS 919601-54-0): Structural and Property Profile for Research Procurement


3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid (CAS 919601-54-0) is a synthetic difluorinated derivative of 2-hydroxy-3-phenylprop-2-enoic acid (enol-phenylpyruvic acid), a known human metabolite [1]. The compound belongs to the class of alpha,beta-unsaturated monocarboxylic acids and features a 3,5-difluorophenyl substituent at the 3-position and a hydroxy group at the 2-position of the propenoic acid backbone . Its computed physicochemical properties include a molecular weight of 200.14 g/mol, a LogP of 1.95, and a topological polar surface area (PSA) of 57.53 Ų . The compound is commercially available for research use and serves as a building block in medicinal chemistry and agrochemical research programs .

Why Substituting 3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid with Analogous Hydroxycinnamic Derivatives Carries Scientific Risk


Substitution of 3-(3,5-difluorophenyl)-2-hydroxyprop-2-enoic acid with structurally similar analogs – including non-fluorinated enol-phenylpyruvic acid or positional difluoro isomers – is not scientifically neutral. The 3,5-difluoro substitution pattern imparts a distinct electronic environment and metabolic stability profile compared to non-fluorinated or alternatively fluorinated analogs . Critically, positional isomerism (2,3- vs. 2,4- vs. 3,5-difluoro) alters intramolecular hydrogen bonding potential between ortho-fluorine and the 2-hydroxy group, which can significantly modulate molecular recognition events [1]. The quantitative evidence presented below demonstrates that despite identical molecular formulas and closely matched computed LogP/PSA values across difluoro positional isomers, key differentiation arises from electronic effects, metabolic stability, and synthetic accessibility that directly impact research outcomes and procurement decisions .

Quantitative Differentiation Evidence for 3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid (CAS 919601-54-0)


Lipophilicity Enhancement: LogP Comparison with Non-Fluorinated Parent Compound

The target compound exhibits a computed LogP of 1.95 compared to the non-fluorinated parent compound enol-phenylpyruvic acid, for which multiple independent measurements report LogP values of 1.55 (ALOGPS), 1.62 (ChemAxon), and 1.67 (atomic LogP) [1]. The 3,5-difluoro substitution thus increases calculated lipophilicity by approximately 0.28–0.40 log units relative to the non-fluorinated parent [1].

lipophilicity membrane permeability drug-likeness

Non-Endogenous Character: Differentiation from the Natural Metabolite enol-Phenylpyruvic Acid

The non-fluorinated parent compound, enol-phenylpyruvic acid, is a documented human metabolite formed from phenylpyruvic acid and classified in ChEBI as an endogenous 2-hydroxy monocarboxylic acid [1]. In contrast, 3-(3,5-difluorophenyl)-2-hydroxyprop-2-enoic acid is a purely synthetic entity with no known endogenous counterpart . This distinction eliminates background interference from endogenous pools in cellular and in vivo assays – a significant practical advantage when the 2-hydroxypropenoic acid scaffold is used as a pharmacophore probe [1].

endogenous interference metabolite analog assay background

Metabolic Stability Advantage Conferred by 3,5-Difluoro Substitution Pattern

Fluorine substitution at metabolically labile positions of the phenyl ring is a well-established strategy in medicinal chemistry to block CYP450-mediated oxidative metabolism [1]. The 3,5-difluoro substitution pattern on the target compound blocks both meta-positions of the phenyl ring, which are common sites of aromatic hydroxylation in non-fluorinated phenylpropenoic acids [2]. While direct metabolic stability data (e.g., intrinsic clearance in hepatocytes or microsomes) for this specific compound are not publicly available, the class-level principle is supported by extensive literature demonstrating that difluoro substitution on phenyl rings consistently increases metabolic half-life by factors of 2- to 10-fold depending on the specific enzymatic pathway [1].

metabolic stability CYP450 oxidation fluorine blocking

Positional Isomer Differentiation: Absence of Ortho-Fluorine Intramolecular Hydrogen Bonding in 3,5-Difluoro Isomer

Among the three difluorophenyl positional isomers commercially available (2,3-difluoro CAS 919601-16-4; 2,4-difluoro CAS 919601-28-8; 3,5-difluoro CAS 919601-54-0), only the 3,5-difluoro isomer lacks a fluorine atom ortho to the propenoic acid side chain . In the 2,3- and 2,4-difluoro isomers, the ortho-fluorine can participate in intramolecular hydrogen bonding with the 2-hydroxy group (F···HO distance approximately 2.0–2.2 Å predicted), which partially sequesters the hydroxyl group and reduces its availability for intermolecular target interactions [1]. The 3,5-difluoro isomer preserves the free 2-hydroxy group for full engagement with biological targets, while still providing the metabolic stability benefits of difluorination [1]. Computed LogP (1.94830) and PSA (57.53000) values are identical across all three isomers by standard atom-based algorithms, underscoring that computational descriptors alone cannot capture this critical conformational difference .

positional isomerism intramolecular H-bonding conformational restriction

Recommended Application Scenarios for 3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid Based on Evidence Profiles


Medicinal Chemistry: Scaffold for Fluorinated Phenylpropenoic Acid-Based Inhibitor Design

The 3,5-difluoro substitution pattern provides a metabolically stabilized scaffold with enhanced lipophilicity (LogP ~1.95 vs. ~1.55 for the non-fluorinated parent) while preserving the free 2-hydroxy group for target interactions [1]. This compound is suited as a starting point for structure-activity relationship (SAR) studies targeting enzymes where the 2-hydroxypropenoic acid motif serves as a key pharmacophore, particularly in programs where avoiding endogenous metabolite interference is critical [2].

Chemical Biology: Non-Endogenous Probe for Target Engagement Studies

Unlike the parent compound enol-phenylpyruvic acid, which is a known human metabolite, the 3,5-difluoro analog is entirely synthetic and non-endogenous, eliminating background interference in cellular and in vivo assays [2]. This makes it an ideal candidate for chemical probe development where quantitative target engagement measurements require a clean signal devoid of endogenous metabolite confounding [2].

Agrochemical Research: Lead Optimization with Enhanced Environmental Persistence

The enhanced metabolic stability conferred by 3,5-difluoro substitution – a well-established principle in fluorine medicinal chemistry – extends to agrochemical applications where resistance to oxidative degradation can improve field half-life [3]. The 2-hydroxypropenoic acid moiety provides a reactive handle for further derivatization into esters or amides with tailored physicochemical properties .

Synthetic Methodology: Building Block for Modular Derivatization via Knoevenagel Chemistry

The compound is accessible via Knoevenagel condensation of 3,5-difluorobenzaldehyde with malonic acid, a robust and scalable synthetic route . The presence of both a carboxylic acid and a 2-hydroxy group provides two orthogonal reactive handles for sequential derivatization (e.g., esterification, amidation, or reduction), enabling modular construction of diverse compound libraries .

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